2-(Trimethylsilyloxy)ethyl methacrylate

Description

The exact mass of the compound 2-((Trimethylsilyl)oxy)ethyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

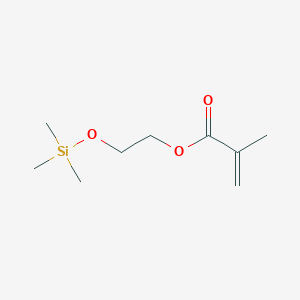

Structure

3D Structure

Properties

IUPAC Name |

2-trimethylsilyloxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si/c1-8(2)9(10)11-6-7-12-13(3,4)5/h1,6-7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGOQZFPNUYUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29158-71-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[(trimethylsilyl)oxy]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29158-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90169756 | |

| Record name | 2-((Trimethylsilyl)oxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-09-9 | |

| Record name | 2-(Trimethylsilyloxy)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Trimethylsilyl)oxy)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((Trimethylsilyl)oxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(trimethylsilyl)oxy]ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((Trimethylsilyl)oxy)ethyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7GH4P9W7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Trimethylsilyloxy)ethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trimethylsilyloxy)ethyl methacrylate (HEMA-TMS) is a functional methacrylate monomer of significant interest in the fields of polymer chemistry, materials science, and particularly in the development of biomedical materials and drug delivery systems. Its unique chemical structure, featuring a polymerizable methacrylate group and a hydrolytically labile trimethylsilyl ether, allows for the synthesis of well-defined polymers with protected hydroxyl functionalities. This "protecting group" strategy is pivotal for employing controlled radical polymerization techniques, which are often sensitive to acidic protons present in unprotected hydroxyl groups. Subsequent facile deprotection yields poly(2-hydroxyethyl methacrylate) (PHEMA), a well-known, biocompatible, and hydrophilic polymer widely used in biomedical applications. This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and deprotection of HEMA-TMS, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents but has limited solubility in water.[1] The presence of the trimethylsilyloxy group enhances its solubility in organic solvents and protects the hydroxyl group from unwanted side reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17407-09-9 | [2] |

| Molecular Formula | C₉H₁₈O₃Si | [2] |

| Molecular Weight | 202.32 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.928 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.428 | [3] |

| Boiling Point | 65 °C | |

| Flash Point | 77 °C (closed cup) | [3] |

| Vapor Pressure | <5 mmHg at 25 °C | [3] |

| Solubility | Soluble in common organic solvents, limited solubility in water | [1] |

| IUPAC Name | 2-(trimethylsilyloxy)ethyl 2-methylprop-2-enoate | [2] |

| InChI | InChI=1S/C9H18O3Si/c1-8(2)9(10)11-6-7-12-13(3,4)5/h1,6-7H2,2-5H3 | [2] |

| InChIKey | WUGOQZFPNUYUOO-UHFFFAOYSA-N | [2] |

| SMILES | CC(=C)C(=O)OCCO--INVALID-LINK--(C)C | [2] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 6.13 (s, 1H, C=CH₂), 5.58 (s, 1H, C=CH₂), 4.28 (t, 2H, -COOCH₂-), 3.68 (t, 2H, -CH₂OSi-), 1.95 (s, 3H, -C(CH₃)=), 0.03 (s, 9H, -Si(CH₃)₃) | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 167.2 (C=O), 136.4 (=C(CH₃)-), 125.3 (C=CH₂), 66.8 (-COOCH₂-), 60.9 (-CH₂OSi-), 18.3 (-C(CH₃)=), -1.5 (-Si(CH₃)₃) | [4] |

| FTIR (neat) | ν (cm⁻¹): 2962 (C-H stretch), 1716 (C=O stretch, ester), 1636 (C=C stretch, alkene), 1249 (Si-C stretch), 1067 (C-O stretch), 842, 760 (Si-(CH₃)₃) | [4] |

| Mass Spec (EI-HRMS) | m/z: Calculated for C₉H₁₈O₃Si: 202.1025; Found: 202.1025 | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of HEMA-TMS involves the silylation of 2-hydroxyethyl methacrylate (HEMA) with trimethylchlorosilane in the presence of a base to neutralize the HCl byproduct.

Methodology:

-

In a three-neck flask equipped with a stirrer and a dropping funnel, dissolve 26 g (0.2 moles) of 2-hydroxyethyl methacrylate and 16 g of pyridine in 200 ml of carbon tetrachloride.

-

At room temperature, slowly add 107.5 g (0.2 moles) of trimethylchlorosilane to the solution over 30 minutes. A precipitate of pyridine hydrochloride will form.

-

After the addition is complete, filter the reaction mixture to remove the precipitate.

-

Remove the carbon tetrachloride from the filtrate using a rotary evaporator.

-

Distill the remaining liquid under reduced pressure to obtain this compound.

Caption: Synthesis workflow for this compound.

Controlled Radical Polymerization of this compound

HEMA-TMS is an ideal monomer for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Example Protocol for ATRP of HEMA-TMS (Adapted from similar methacrylate polymerizations):

Note: This is a generalized procedure and may require optimization.

-

Reagents:

-

Monomer: this compound (HEMA-TMS), passed through a basic alumina column to remove inhibitor.

-

Initiator: Ethyl α-bromoisobutyrate (EBiB).

-

Catalyst: Copper(I) bromide (CuBr).

-

Ligand: 2,2'-Bipyridine (bpy).

-

Solvent: Anisole or another suitable anhydrous solvent.

-

-

Procedure:

-

To a Schlenk flask, add CuBr (e.g., 0.1 mmol) and bpy (e.g., 0.2 mmol).

-

Seal the flask and deoxygenate by three cycles of vacuum and backfilling with argon.

-

Add deoxygenated HEMA-TMS (e.g., 10 mmol) and anisole (e.g., 5 mL) to the flask via a degassed syringe.

-

Place the flask in a thermostated oil bath at the desired temperature (e.g., 70 °C).

-

Initiate the polymerization by adding deoxygenated EBiB (e.g., 0.1 mmol) via a degassed syringe.

-

Monitor the polymerization by taking samples at timed intervals and analyzing for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).

-

Terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent like THF.

-

Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation in a non-solvent such as cold methanol or hexane.

-

Caption: General workflow for the ATRP of HEMA-TMS.

Example Protocol for RAFT Polymerization of HEMA-TMS (Adapted from similar methacrylate polymerizations):

Note: This is a generalized procedure and may require optimization.

-

Reagents:

-

Monomer: this compound (HEMA-TMS), passed through a basic alumina column.

-

Initiator: Azobisisobutyronitrile (AIBN).

-

RAFT Agent: e.g., 2-Cyano-2-propyl dithiobenzoate (CPDB).

-

Solvent: Dioxane or another suitable anhydrous solvent.

-

-

Procedure:

-

In a reaction vessel, combine HEMA-TMS, CPDB, AIBN, and dioxane in the desired molar ratios.

-

Deoxygenate the mixture by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.

-

Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Allow the polymerization to proceed for the desired time.

-

Stop the reaction by cooling the vessel in an ice bath and exposing the contents to air.

-

Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration and dry under vacuum.

-

Deprotection of Poly(this compound) to Poly(2-hydroxyethyl methacrylate)

The trimethylsilyl ether groups of poly(HEMA-TMS) can be readily cleaved under mild acidic conditions to yield the desired hydrophilic polymer, poly(2-hydroxyethyl methacrylate) (PHEMA).

Methodology:

-

Dissolve the poly(HEMA-TMS) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a few drops of a dilute acid, such as hydrochloric acid (e.g., 1 M HCl), to the polymer solution.

-

Stir the mixture at room temperature. The progress of the deprotection can be monitored by the disappearance of the trimethylsilyl proton signal in the ¹H NMR spectrum.

-

Once the deprotection is complete, neutralize the solution with a mild base, such as sodium bicarbonate.

-

Precipitate the resulting PHEMA in a non-solvent like diethyl ether or hexane.

-

Collect the polymer by filtration and dry under vacuum.

Caption: Deprotection of poly(HEMA-TMS) to PHEMA via hydrolysis.

Applications in Drug Development and Research

The ability to polymerize HEMA-TMS in a controlled manner opens up numerous possibilities for creating advanced polymer architectures for biomedical applications.

-

Drug Delivery: Well-defined block copolymers containing PHEMA as the hydrophilic block can be synthesized. These amphiphilic block copolymers can self-assemble into micelles or other nanostructures in aqueous media, which can serve as carriers for hydrophobic drugs. The controlled release of the drug can be triggered by changes in the physiological environment.

-

Biocompatible Coatings: Surfaces of medical devices and implants can be coated with PHEMA brushes, synthesized via surface-initiated ATRP or RAFT of HEMA-TMS followed by deprotection. These hydrophilic coatings can improve biocompatibility and reduce protein adsorption and cell adhesion.

-

Hydrogels: PHEMA is a key component of many hydrogels used in soft contact lenses, tissue engineering scaffolds, and wound dressings. The use of HEMA-TMS in their synthesis allows for greater control over the hydrogel network structure and properties.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Store in a cool, dry place away from sources of ignition.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of the chemical properties and handling of this compound. The provided protocols serve as a starting point for researchers to explore the synthesis and polymerization of this versatile monomer for a wide range of applications, particularly in the development of novel materials for the pharmaceutical and biomedical fields.

References

An In-depth Technical Guide to 2-(Trimethylsilyloxy)ethyl Methacrylate (CAS: 17407-09-9) for Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(trimethylsilyloxy)ethyl methacrylate (TMSOEMA), a functional monomer pivotal in the synthesis of advanced polymeric materials for drug delivery. With the CAS number 17407-09-9, TMSOEMA serves as a protected form of 2-hydroxyethyl methacrylate (HEMA), enabling the use of controlled radical polymerization techniques to produce well-defined polymers. The subsequent removal of the trimethylsilyl protecting group yields poly(2-hydroxyethyl methacrylate) (PHEMA), a highly biocompatible and hydrophilic polymer extensively explored for biomedical applications. This document details the physicochemical properties of TMSOEMA, experimental protocols for its synthesis and polymerization, and its application in the development of sophisticated drug delivery systems. Particular focus is given to the synthesis of PHEMA-based nanoparticles for targeted and controlled release of therapeutics, supported by quantitative data and established experimental methodologies.

Core Concepts: The "Protecting Group" Strategy

The utility of TMSOEMA in advanced polymer synthesis, especially for biomedical applications, lies in the "protecting group" strategy. The hydroxyl group of HEMA can interfere with the catalysts and chain transfer agents used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. By masking the hydroxyl group with a trimethylsilyl (TMS) ether, TMSOEMA allows for the precise synthesis of polymers with controlled molecular weights and low dispersity.[1] The TMS group can be readily cleaved under mild acidic or basic conditions after polymerization to yield the desired hydrophilic and biocompatible PHEMA.[1] This approach is fundamental to creating well-defined polymer architectures for sophisticated drug delivery applications.

Physicochemical and Safety Data

TMSOEMA is a colorless to pale yellow liquid with a characteristic odor.[2] It is soluble in common organic solvents but has limited solubility in water.[2] The presence of the methacrylate group allows it to readily undergo free radical polymerization.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17407-09-9 |

| Molecular Formula | C₉H₁₈O₃Si |

| Molecular Weight | 202.32 g/mol |

| Density | 0.928 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.428 |

| Flash Point | 77 °C (closed cup) |

| Vapor Pressure | <5 mmHg at 25 °C |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261, P264, P271, P280 |

| H319: Causes serious eye irritation | P302+P352, P305+P351+P338 |

| H335: May cause respiratory irritation |

Experimental Protocols

Synthesis of this compound (TMSOEMA)

This protocol describes the synthesis of TMSOEMA from 2-hydroxyethyl methacrylate (HEMA) and triethylamine.

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

Triethylamine

-

Ethyl ether (anhydrous)

-

Argon gas

-

Round-bottomed flask

-

Rubber septa

Procedure:

-

In a dry 500 mL round-bottomed flask filled with argon and sealed with a rubber septum, chill a solution of 10 mL (76 mmol) of unpurified HEMA and 10.6 mL (76 mmol) of triethylamine in 250 mL of ethyl ether.

-

The reaction mixture is then further processed to isolate the TMSOEMA product.

Atom Transfer Radical Polymerization (ATRP) of TMSOEMA

This protocol outlines a typical ATRP procedure for TMSOEMA to synthesize poly(this compound) (pTMSOEMA).

Materials:

-

This compound (TMSOEMA), purified

-

p-Toluenesulfonyl chloride (TsCl) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

4,4'-Di-5-nonyl-2,2'-bipyridine (dNbpy) (ligand)

-

Diphenyl ether (DPE) (solvent, optional for bulk polymerization)

-

Argon gas

-

Schlenk flask

Procedure:

-

For a bulk polymerization targeting a high molecular weight, in a Schlenk flask, purge a mixture of TMSOEMA (e.g., 5 M), TsCl (e.g., 0.01 M), CuBr (e.g., 0.01 M), and dNbpy (e.g., 0.02 M) with argon for at least 45 minutes.[1]

-

Place the sealed flask in a thermostated oil bath at 90 °C.[1]

-

Samples can be taken at timed intervals to monitor monomer conversion and polymer molecular weight.

-

The polymerization is terminated by cooling and exposing the catalyst to air. The polymer is then typically dissolved in a suitable solvent and purified by precipitation.

Hydrolysis of pTMSOEMA to PHEMA

This protocol describes the deprotection of the trimethylsilyl group to yield the final PHEMA polymer.

Materials:

-

pTMSOEMA

-

Tetrahydrofuran (THF), wet

-

Acidic catalyst (e.g., a few drops of HCl)

Procedure:

-

Dissolve the pTMSOEMA polymer in wet THF.

-

Add a catalytic amount of acid.

-

Stir the solution at room temperature. The progress of the hydrolysis can be monitored by techniques such as NMR spectroscopy.

-

Once the deprotection is complete, the resulting PHEMA polymer can be isolated by precipitation in a non-solvent and dried.[1]

Preparation of Drug-Loaded PHEMA Nanoparticles

This protocol provides a general method for encapsulating a drug, such as doxorubicin, within PHEMA nanoparticles using a suspension polymerization technique.

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

Ethyleneglycol dimethacrylate (EGDMA) (cross-linker)

-

Benzoyl peroxide (BPO) (initiator)

-

Polyvinyl alcohol (PVA) (stabilizer)

-

Doxorubicin hydrochloride (drug)

-

Toluene

-

Deionized water

Procedure:

-

Prepare an aqueous solution of PVA (e.g., 0.5% w/v) to act as the suspension medium.

-

Prepare an organic phase by dissolving HEMA, EGDMA, BPO, and the desired amount of doxorubicin in toluene.

-

Add the organic phase to the aqueous PVA solution and stir vigorously to form a stable suspension.

-

Flush the reaction mixture with nitrogen and then heat to initiate polymerization (e.g., 80-90°C for several hours).[3]

-

After polymerization, the nanoparticles are collected by centrifugation, washed to remove unreacted monomers and excess drug, and then dried.[3]

In Vitro Drug Release Assay

This protocol describes a typical method to evaluate the release of a drug from PHEMA nanoparticles, particularly in response to pH changes.

Materials:

-

Drug-loaded PHEMA nanoparticles

-

Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to mimic physiological conditions and a lower pH, such as 5.0-6.8, to simulate the tumor microenvironment)

-

Dialysis tubing with an appropriate molecular weight cut-off

-

Shaking incubator or water bath

Procedure:

-

Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (e.g., pH 7.4) and place the suspension inside a dialysis bag.

-

Place the dialysis bag in a larger volume of the same PBS buffer, which serves as the release medium.

-

Maintain the system at 37°C with constant gentle stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Quantify the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The experiment can be repeated using a lower pH buffer to assess pH-responsive release.

Quantitative Data from Research Applications

The use of TMSOEMA to produce well-defined polymers for drug delivery has been documented in numerous studies. The following tables summarize key quantitative data from the literature.

Table 3: Molecular Weight and Dispersity of Polymers Synthesized via ATRP

| Polymer | Monomer/Initiator Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Dispersity (Đ) | Reference |

| pTMSOEMA | [TMSOEMA]/[TsCl] = 100 | 20,200 | 18,300 | 1.10 | [1] |

| pTMSOEMA | [TMSOEMA]/[TsCl] = 500 | 101,000 | - | Low | [1] |

Table 4: Drug Loading and Release from PHEMA-based Nanoparticles

| Drug | Polymer System | Drug Loading Efficiency (%) | Particle Size (nm) | Release Conditions | Key Findings | Reference |

| Doxorubicin | PHEMA nanoparticles | 28% | 100-300 | pH 7.4, 37°C | Sustained release over time | [3] |

| 5-Fluorouracil | PHEMA nanoparticles | 6-23% | 100-300 | - | Swelling-controlled release | [4] |

| Doxorubicin | pH-responsive nanoparticles | High | 120-140 | pH 7.4 vs. 5.3 | Delayed release at pH 7.4, rapid at pH 5.3 | [5] |

| Curcumin | PHEMA-based system | 26.4% | - | - | Higher efficacy than free drug | [4] |

Mechanism of Action in Drug Delivery

Polymers derived from TMSOEMA, specifically PHEMA, primarily function as biocompatible drug carriers. Their mechanism of action in drug delivery, particularly in cancer therapy, is multifaceted:

-

Biocompatibility: PHEMA is well-tolerated by the body, eliciting a minimal immune response, which is crucial for systemic drug delivery applications.[4]

-

Controlled Release: The cross-linked network of PHEMA hydrogels and nanoparticles allows for the sustained release of encapsulated drugs over time, which can help maintain therapeutic drug concentrations and reduce the frequency of administration.[3][6]

-

pH-Responsiveness: By copolymerizing HEMA with pH-sensitive monomers, it is possible to create "smart" drug delivery systems. These nanoparticles can be designed to be stable at physiological pH (around 7.4) but to swell or degrade in the slightly acidic microenvironment of tumors (pH 6.5-7.2).[6] This targeted drug release enhances the therapeutic efficacy at the tumor site while minimizing side effects on healthy tissues.[5]

-

Enhanced Permeability and Retention (EPR) Effect: Nanoparticles in the size range of 100-300 nm can passively accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[3]

The cellular uptake of these nanoparticles is often mediated by endocytosis. For pH-responsive systems, once inside the acidic endosomes or lysosomes of cancer cells, the nanoparticles can undergo conformational changes, leading to the rapid release of the drug payload directly within the target cells.

Conclusion

This compound is a key enabling monomer for the synthesis of well-defined, biocompatible polymers for advanced drug delivery. The "protecting group" strategy allows for the use of controlled polymerization techniques to create sophisticated polymer architectures that, after deprotection, yield PHEMA-based materials. These materials are highly suitable for the development of nanoparticles and hydrogels for the controlled and targeted release of therapeutic agents. The ability to incorporate stimuli-responsive elements, such as pH-sensitivity, makes these systems particularly promising for cancer therapy. This guide has provided the foundational knowledge, experimental protocols, and quantitative data to support further research and development in this exciting field.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. CAS 17407-09-9: this compound [cymitquimica.com]

- 3. Real time in vitro studies of doxorubicin release from PHEMA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

Synthesis of 2-(Trimethylsilyloxy)ethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the monomer 2-(trimethylsilyloxy)ethyl methacrylate (TMSEMA). This monomer is of significant interest in the development of advanced materials, particularly in biomedical applications and drug delivery systems, where the trimethylsilyl protecting group offers advantages in polymer synthesis and subsequent deprotection to reveal the hydrophilic hydroxyl functionality. This guide details established synthetic routes, experimental protocols, and characterization data to assist researchers in the successful preparation and validation of TMSEMA.

Introduction

This compound is a versatile monomer derived from 2-hydroxyethyl methacrylate (HEMA). The key feature of TMSEMA is the presence of a trimethylsilyl ether group, which serves as a protecting group for the hydroxyl functionality of HEMA. This protection strategy is crucial for polymerization reactions that are sensitive to acidic protons, enabling the synthesis of well-defined polymers. The silyl ether can be readily cleaved under mild acidic or fluoride-mediated conditions to regenerate the hydroxyl group, yielding a hydrophilic polymer. This "protecting group" approach allows for the synthesis of polymers with controlled architectures and subsequent modification to introduce desired functionalities, making TMSEMA a valuable building block in materials science.

Synthetic Routes

The synthesis of this compound can be primarily achieved through two main synthetic pathways:

-

Silylation of 2-Hydroxyethyl Methacrylate (HEMA): This is the most common and direct route, involving the reaction of HEMA with a silylating agent.

-

Esterification of Methacrylic Acid: This alternative approach involves the esterification of methacrylic acid with 2-(trimethylsilyloxy)ethanol.

This guide will focus on the more prevalent silylation route, providing a detailed experimental protocol.

Experimental Protocol: Silylation of 2-Hydroxyethyl Methacrylate

This section provides a detailed methodology for the synthesis of this compound from 2-hydroxyethyl methacrylate and trimethylsilyl chloride.

Materials and Equipment:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Trimethylsilyl chloride (TMSCl)

-

Pyridine (or triethylamine)

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

-

Standard glassware for filtration and extraction

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 2-hydroxyethyl methacrylate (1.0 eq) and anhydrous diethyl ether. The flask is cooled in an ice bath.

-

Addition of Base: Pyridine (1.1 eq) is added to the solution.

-

Addition of Silylating Agent: Trimethylsilyl chloride (1.1 eq) is dissolved in anhydrous diethyl ether and added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.

Quantitative Data:

The following table summarizes typical quantitative data for the synthesis of this compound via the silylation of HEMA.

| Parameter | Value |

| Reactants | |

| 2-Hydroxyethyl methacrylate (HEMA) | 1.0 eq |

| Trimethylsilyl chloride (TMSCl) | 1.1 eq |

| Pyridine | 1.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours |

| Product | |

| Yield | 85-95% |

| Purity | >98% (by GC) |

| Boiling Point | 75-77 °C at 10 mmHg |

| Density | 0.928 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.428 |

Characterization Data

Accurate characterization of the synthesized monomer is essential for its use in subsequent polymerization reactions. The following tables provide expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.10 | s | 1H | =CH₂ (cis to C=O) |

| 5.54 | s | 1H | =CH₂ (trans to C=O) |

| 4.19 | t, J = 5.2 Hz | 2H | -COOCH₂- |

| 3.82 | t, J = 5.2 Hz | 2H | -CH₂OSi- |

| 1.94 | s | 3H | -CH₃ |

| 0.12 | s | 9H | -Si(CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 167.3 | C=O |

| 136.4 | =C(CH₃)- |

| 125.4 | =CH₂ |

| 65.9 | -COOCH₂- |

| 61.2 | -CH₂OSi- |

| 18.3 | -CH₃ |

| -0.5 | -Si(CH₃)₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (sp³) |

| 1720 | Strong | C=O stretch (ester) |

| 1638 | Medium | C=C stretch (alkene) |

| 1250, 840 | Strong | Si-CH₃ stretch |

| 1160 | Strong | C-O stretch (ester) |

| 1090 | Strong | Si-O-C stretch |

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a key monomer in the development of advanced functional polymers. By following the detailed experimental protocol and utilizing the provided characterization data, researchers can confidently synthesize and verify the purity of this valuable compound. The straightforward silylation of 2-hydroxyethyl methacrylate offers an efficient and high-yielding route to TMSEMA, paving the way for its application in various fields, including drug delivery, biomaterials, and responsive polymer systems.

Solubility of 2-(Trimethylsilyloxy)ethyl Methacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trimethylsilyloxy)ethyl methacrylate (HEMA-TMS). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative understanding of its solubility, detailed experimental protocols for determining precise solubility, and relevant physicochemical properties.

Core Concepts and Physicochemical Properties

This compound is a methacrylate ester containing a bulky, non-polar trimethylsilyl group. This structural feature is the primary determinant of its solubility profile. The presence of the trimethylsilyloxy group enhances its solubility in organic solvents while limiting its solubility in water[1]. The molecule is also sensitive to moisture and can slowly react with water, which can influence solubility measurements over time[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17407-09-9 | [3] |

| Molecular Formula | C₉H₁₈O₃Si | [3] |

| Molecular Weight | 202.32 g/mol | [3] |

| Appearance | Colorless to light yellow, clear liquid | [1][2] |

| Density | 0.928 g/mL at 25 °C | |

| Refractive Index | n20/D 1.428 | |

| Vapor Pressure | <5 mmHg at 25 °C | |

| Flash Point | 77 °C (closed cup) |

Qualitative Solubility Profile

General statements from chemical suppliers and databases indicate that this compound is soluble in "common organic solvents"[1]. However, one source notes that it is "Difficult to mix," which may suggest a slow rate of dissolution or the potential for incomplete mixing at higher concentrations[2]. Its solubility in water is described as limited[1].

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a broad, tabulated set of quantitative solubility data for this compound in common organic solvents. However, one study has investigated its phase behavior in supercritical carbon dioxide, providing specific solubility data under those conditions.

Table 2: Solubility of this compound in Supercritical Carbon Dioxide

| Temperature (K) | Pressure (MPa) | Mole Fraction Solubility |

| 313.2 | Up to ~22.5 | Data correlated with PC-SAFT EoS |

| 333.2 | Up to ~22.5 | Data correlated with PC-SAFT EoS |

| 353.2 | Up to ~22.5 | Data correlated with PC-SAFT EoS |

| 373.2 | Up to ~22.5 | Data correlated with PC-SAFT EoS |

| 393.2 | Up to ~22.5 | Data correlated with PC-SAFT EoS |

| Note: This table is a summary of the experimental conditions reported in the cited literature. The original paper should be consulted for the detailed solubility curves and data correlation[4]. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Method 1: Gravimetric Determination of Solubility

This is a standard method for determining the solubility of a liquid in a solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with secure caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

-

Add a known mass of the selected organic solvent to a series of vials.

-

To each vial, add a small, precisely weighed amount of this compound.

-

Securely cap the vials and vigorously mix using a vortex mixer or magnetic stirrer until the solute is fully dissolved.

-

Continue adding small, weighed increments of the methacrylate to each vial, ensuring complete dissolution after each addition.

-

The point at which no more solute will dissolve, and a separate phase persists even after prolonged mixing, is the saturation point.

-

Record the total mass of this compound added to determine the solubility at that temperature.

-

Express solubility as g/100g of solvent or other appropriate units.

Method 2: Visual Method for Rapid Screening

This method is suitable for a quick assessment of solubility.

Procedure:

-

Place a small, known volume or mass of this compound into a clear test tube or vial[5].

-

Gradually add the chosen organic solvent in small, measured volumes[5].

-

After each addition, cap and shake the container vigorously for a set period (e.g., 30-60 seconds)[6].

-

Visually inspect the mixture against a well-lit background for any signs of undissolved droplets or phase separation[6].

-

The solubility can be qualitatively categorized as miscible, partially soluble, or immiscible.

Logical Workflow for Solubility Testing

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a liquid solute.

Role in Polymerization

This compound is a monomer used in free-radical polymerization to introduce silyl ether functionalities into polymers. This is often a precursor step to create hydrophilic polymers, as the trimethylsilyl group can be cleaved to reveal a hydroxyl group.

The following diagram outlines the general steps of free-radical polymerization involving this monomer.

Caption: Free-radical polymerization of this compound.

References

An In-depth Technical Guide on the Hydrolytic Stability of 2-(Trimethylsilyloxy)ethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolytic stability of 2-(trimethylsilyloxy)ethyl methacrylate (TMSOEMA). While specific quantitative kinetic data for TMSOEMA is not extensively available in peer-reviewed literature, this document extrapolates from the well-established chemistry of trimethylsilyl (TMS) ethers and methacrylate esters to predict its behavior under various conditions. This guide covers the fundamental mechanisms of hydrolysis, key factors influencing stability, expected degradation products, and detailed experimental protocols for researchers to quantitatively assess the hydrolytic stability of TMSOEMA and similar silyl ether-containing monomers.

Introduction

This compound (TMSOEMA) is a functional monomer utilized in polymer chemistry and materials science. Its unique structure, combining a polymerizable methacrylate group with a hydrolytically labile trimethylsilyloxy group, makes it a valuable precursor for the synthesis of stimuli-responsive materials, particularly pH-sensitive polymers and hydrogels. The trimethylsilyl (TMS) group serves as a protecting group for the hydroxyl functionality of 2-hydroxyethyl methacrylate (HEMA). This protection allows for controlled polymerization, with the potential for subsequent deprotection via hydrolysis to yield polymers with pendant hydroxyl groups.

The hydrolytic stability of the silyl ether bond is a critical parameter that dictates the storage, handling, and application of TMSOEMA-based materials. Unintended premature hydrolysis can lead to changes in monomer purity, polymer composition, and the final properties of the material. Conversely, controlled hydrolysis is often the desired mechanism for the functionalization of polymers in applications such as drug delivery, where cleavage of the silyl ether can trigger the release of a therapeutic agent or alter the physicochemical properties of a carrier.

This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors governing the hydrolytic stability of TMSOEMA, enabling informed decisions in the design and application of materials derived from this monomer.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | TMSOEMA, Methacrylic acid 2-(trimethylsilyloxy)ethyl ester |

| CAS Number | 17407-09-9 |

| Molecular Formula | C₉H₁₈O₃Si |

| Molecular Weight | 202.32 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in common organic solvents, limited solubility in water. |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water.[1] |

Mechanisms of Hydrolysis

The hydrolysis of TMSOEMA involves the cleavage of the silicon-oxygen bond of the trimethylsilyloxy group. This reaction can be catalyzed by either acid or base, and can also proceed, albeit more slowly, under neutral conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the silyl ether is initiated by the protonation of the oxygen atom, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[2] The trimethylsilyl (TMS) group is known to be one of the most labile silyl ether protecting groups under acidic conditions.[2]

Base-Catalyzed Hydrolysis

In basic media, the hydroxide ion acts as a nucleophile and directly attacks the silicon atom, leading to the formation of a pentacoordinate intermediate that subsequently breaks down to the alcohol and a silanolate anion.[2] The hydrolysis of methacrylate esters is also known to be hydroxide-driven.[3]

Neutral Hydrolysis

Hydrolysis can also occur at neutral pH, although at a significantly slower rate compared to acid or base-catalyzed conditions.[2] The reaction is driven by the presence of water, which acts as a weak nucleophile.

Factors Influencing Hydrolytic Stability

The rate of hydrolysis of TMSOEMA is influenced by several factors, which are crucial to consider for its storage and application.

| Factor | Influence on Stability | Rationale |

| pH | Decreased stability at acidic and basic pH. | Both acid and base catalyze the hydrolysis of the silyl ether bond.[2] Methacrylate esters are also susceptible to hydroxide-mediated hydrolysis.[3] |

| Temperature | Decreased stability with increasing temperature. | As with most chemical reactions, the rate of hydrolysis increases with temperature due to higher kinetic energy of the molecules. |

| Steric Hindrance | TMS ethers are generally less stable than bulkier silyl ethers. | The relatively small methyl groups on the silicon atom of the TMS group offer minimal steric hindrance to the approach of a nucleophile.[2] The general order of stability for silyl ethers is TMS < TES < TBDMS < TIPS < TBDPS.[2] |

| Solvent | Presence of water accelerates hydrolysis. | Water is a reactant in the hydrolysis reaction. The presence of protic solvents can also facilitate proton transfer in acid-catalyzed mechanisms. |

| Presence of Catalysts | Fluoride ions can effectively cleave silyl ethers. | Fluoride ions have a high affinity for silicon and readily attack it to form a stable Si-F bond, thus promoting the cleavage of the Si-O bond. |

Hydrolysis Products

The primary products of TMSOEMA hydrolysis are 2-hydroxyethyl methacrylate (HEMA) and trimethylsilanol (TMSOH). Trimethylsilanol is unstable and readily undergoes self-condensation to form the more stable hexamethyldisiloxane (HMDSO) and water.

Experimental Protocols for Stability Assessment

While specific kinetic data for TMSOEMA is scarce, the following generalized protocols can be adapted to study its hydrolytic stability.

General Workflow for Hydrolytic Stability Study

Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To quantify the rate of TMSOEMA hydrolysis by monitoring the disappearance of the TMSOEMA signals and the appearance of HEMA signals.

Materials:

-

This compound (TMSOEMA)

-

Deuterated water (D₂O)

-

Deuterated buffer components (e.g., phosphate, acetate) to prepare solutions of desired pD

-

Internal standard (e.g., dimethyl sulfoxide - DMSO)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare buffered D₂O solutions at the desired pD values (e.g., 4.0, 7.4, 9.0).

-

Dissolve a known amount of an internal standard in each buffer solution.

-

In an NMR tube, add a precise volume of the buffered D₂O solution containing the internal standard.

-

Initiate the hydrolysis reaction by adding a known amount of TMSOEMA to the NMR tube.

-

Immediately acquire a ¹H NMR spectrum (t=0).

-

Continue to acquire spectra at regular intervals over the desired time course. The NMR probe temperature should be carefully controlled.

-

Process the spectra and integrate the characteristic peaks for TMSOEMA (e.g., the singlet for the Si(CH₃)₃ protons) and HEMA (e.g., the methylene protons adjacent to the hydroxyl group), as well as the internal standard.

-

Calculate the concentration of TMSOEMA at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of TMSOEMA versus time to determine the hydrolysis kinetics.

Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the rate of TMSOEMA hydrolysis by separating and quantifying TMSOEMA and its hydrolysis product, HEMA.

Materials:

-

This compound (TMSOEMA)

-

Buffered aqueous solutions (pH 4, 7, 10)

-

Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Quenching agent (e.g., a non-aqueous solvent to dilute and stop the reaction)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

Procedure:

-

Develop an HPLC method capable of separating TMSOEMA and HEMA. A reversed-phase C18 column with a gradient elution of water and acetonitrile or methanol is a common starting point. Detection can be performed using a UV detector at a wavelength where both compounds have reasonable absorbance (e.g., ~210 nm).

-

Prepare a series of standard solutions of TMSOEMA and HEMA of known concentrations to generate calibration curves.

-

Prepare buffered aqueous solutions at the desired pH values.

-

In separate vials, add a known concentration of TMSOEMA to each buffered solution to initiate the hydrolysis.

-

Incubate the vials at a constant, controlled temperature.

-

At predetermined time intervals, withdraw an aliquot from each vial and immediately quench the reaction by diluting it in a cold, non-aqueous solvent (e.g., acetonitrile) to prevent further hydrolysis.

-

Analyze the quenched samples by HPLC.

-

Using the calibration curves, determine the concentrations of TMSOEMA and HEMA in each sample.

-

Plot the concentration of TMSOEMA as a function of time to determine the rate of hydrolysis.

Data Presentation and Interpretation

The data obtained from the experimental protocols should be organized to clearly present the hydrolytic stability of TMSOEMA under different conditions.

Table of Expected Qualitative Stability:

| Condition | Expected Hydrolytic Stability of TMSOEMA |

| Acidic (pH < 4) | Low |

| Neutral (pH ~7) | Moderate |

| Basic (pH > 9) | Low |

| Low Temperature (e.g., 4°C) | High |

| Elevated Temperature (e.g., >37°C) | Low |

Kinetic Analysis: The hydrolysis of TMSOEMA is expected to follow pseudo-first-order kinetics when water is in large excess. The rate constant (k) can be determined by plotting the natural logarithm of the TMSOEMA concentration versus time. The half-life (t₁/₂) can then be calculated using the following equation:

t₁/₂ = 0.693 / k

Conclusion

For researchers and drug development professionals, it is imperative to experimentally determine the hydrolytic stability of TMSOEMA under the specific conditions of their application. The experimental protocols outlined in this guide provide a framework for conducting such studies using common analytical techniques like ¹H NMR and HPLC. The insights gained from these studies will enable the rational design of TMSOEMA-based materials with tailored degradation profiles for a wide range of applications.

References

2-(Trimethylsilyloxy)ethyl Methacrylate: A Comprehensive Technical Guide for Researchers in Drug Development

An In-depth Guide to the Synthesis, Polymerization, and Application of a Key Protected Monomer for Advanced Biomaterials

For scientists and professionals in the fields of polymer chemistry, drug development, and biomedical engineering, the precise control over polymer architecture is paramount. 2-(Trimethylsilyloxy)ethyl methacrylate (TMS-HEMA) has emerged as a critical monomer for the synthesis of well-defined poly(2-hydroxyethyl methacrylate) (PHEMA)-based materials. The trimethylsilyl protecting group allows for the use of controlled/"living" radical polymerization techniques, which are otherwise incompatible with the reactive hydroxyl group of 2-hydroxyethyl methacrylate (HEMA).[1] This guide provides a detailed overview of TMS-HEMA, including its properties, synthesis, polymerization, deprotection, and its applications in the development of advanced drug delivery systems and biomaterials.

Properties of this compound

TMS-HEMA is a colorless to pale yellow liquid that is soluble in common organic solvents but has limited solubility in water.[2] The presence of the trimethylsilyloxy group enhances its reactivity and solubility in organic solvents, while the methacrylate functional group allows it to readily undergo polymerization.[2]

| Property | Value |

| CAS Number | 17407-09-9 |

| Molecular Formula | C₉H₁₈O₃Si |

| Molecular Weight | 202.32 g/mol [3] |

| Density | 0.928 g/mL at 25 °C |

| Refractive Index | n20/D 1.428 |

| Vapor Pressure | <5 mmHg at 25 °C |

| Flash Point | 77 °C (170.6 °F) - closed cup |

| Synonyms | HEMA-TMS, 2-(Trimethoxysilyl)ethyl methacrylate |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of TMS-HEMA, its polymerization via Atom Transfer Radical Polymerization (ATRP), and the subsequent deprotection to yield PHEMA.

Synthesis of this compound (TMS-HEMA)

This protocol is adapted from a procedure described for the synthesis of HEMA-TMS.[1]

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Triethylamine

-

Trimethylsilyl chloride

-

Ethyl ether (anhydrous)

-

Argon gas

-

500 mL round-bottomed flask with a rubber septum

Procedure:

-

In a dry 500 mL round-bottomed flask filled with argon and sealed with a rubber septum, combine 10 mL (76 mmol) of unpurified HEMA, 10.6 mL (76 mmol) of triethylamine, and 250 mL of anhydrous ethyl ether.

-

Chill the flask in an ice bath.

-

Slowly add 9.6 mL (76 mmol) of trimethylsilyl chloride to the stirred solution.

-

Allow the reaction mixture to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours.

-

Filter the resulting white precipitate (triethylamine hydrochloride) under an argon atmosphere.

-

The filtrate, containing the TMS-HEMA product in ethyl ether, can be used directly for polymerization after determining the concentration, or the solvent can be removed under reduced pressure to yield the pure product.

References

Spectroscopic Profile of 2-(Trimethylsilyloxy)ethyl methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-(Trimethylsilyloxy)ethyl methacrylate, a key monomer in the synthesis of various polymers used in biomedical and dental applications. This document compiles Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a logical workflow for spectral acquisition.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.09 | s | 1H | =CH₂ (cis to C=O) |

| 5.54 | s | 1H | =CH₂ (trans to C=O) |

| 4.18 | t | 2H | -O-CH₂- |

| 3.81 | t | 2H | -CH₂-OSi- |

| 1.94 | s | 3H | -CH₃ |

| 0.12 | s | 9H | -Si(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | C=O |

| 136.3 | =C(CH₃)- |

| 125.5 | =CH₂ |

| 66.8 | -O-CH₂- |

| 60.5 | -CH₂-OSi- |

| 18.3 | -CH₃ |

| -2.0 | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2960 | C-H stretch (alkyl) |

| 1720 | C=O stretch (ester) |

| 1638 | C=C stretch (alkene) |

| 1250, 840 | Si-C stretch |

| 1090 | Si-O-C stretch |

| 1160 | C-O stretch (ester) |

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at a frequency of 400 MHz for protons. For ¹H NMR, standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of neat this compound liquid was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation and Data Acquisition: The spectrum was recorded using a Bio-Rad FTS instrument. A background spectrum of the clean, empty ATR crystal was acquired prior to sample analysis. The sample spectrum was then collected over a range of 4000-600 cm⁻¹, with a sufficient number of scans to ensure a high-quality spectrum. The final spectrum was presented in terms of transmittance or absorbance.[1]

Experimental Workflow

The logical workflow for obtaining and processing the spectroscopic data is illustrated below.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide to the Physical Properties of Poly(2-(Trimethylsilyloxy)ethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of poly(2-(trimethylsilyloxy)ethyl methacrylate), commonly abbreviated as poly(TMSOEMA). This polymer is a subject of significant interest in the biomedical and materials science fields, primarily as a precursor to the hydrophilic and biocompatible poly(2-hydroxyethyl methacrylate) (pHEMA). Understanding the physical characteristics of poly(TMSOEMA) is crucial for its synthesis, processing, and application in areas such as drug delivery, hydrogel formation, and surface modification.

Molecular and Thermal Properties

The molecular weight and thermal stability of poly(TMSOEMA) are fundamental parameters that dictate its processing conditions and end-use performance. These properties are typically characterized by Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Table 1: Molecular and Thermal Properties of Poly(TMSOEMA)

| Property | Value | Experimental Method |

| Molecular Weight (Mn) | Varies with synthesis conditions | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | Varies with synthesis conditions | Gel Permeation Chromatography (GPC) |

| Glass Transition Temp. (Tg) | Approximately -15 °C to -5 °C | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition Temp. | Onset ~200-250 °C | Thermogravimetric Analysis (TGA) |

Optical and Surface Properties

The refractive index and surface wettability are critical properties for applications in optical devices and coatings.

Table 2: Optical and Surface Properties of Poly(TMSOEMA)

| Property | Value | Experimental Method |

| Refractive Index (n) | ~1.45 - 1.46 | Ellipsometry or Refractometry |

| Water Contact Angle | ~90° - 100° | Goniometry |

Experimental Protocols

Detailed methodologies for the characterization of poly(TMSOEMA) are outlined below. These protocols are based on standard polymer analysis techniques.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Objective: To determine the number-average molecular weight (Mn) and the polydispersity index (PDI) of poly(TMSOEMA).

Methodology:

-

Sample Preparation: Dissolve a known concentration of poly(TMSOEMA) (typically 1-5 mg/mL) in a suitable solvent such as tetrahydrofuran (THF). Ensure complete dissolution by gentle agitation.

-

Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector. A set of polystyrene or poly(methyl methacrylate) standards of known molecular weights should be used for calibration.

-

Chromatographic Conditions:

-

Columns: A series of Styragel® columns (or equivalent) with a range of pore sizes suitable for the expected molecular weight of the polymer.

-

Mobile Phase: THF at a flow rate of approximately 1.0 mL/min.

-

Temperature: The column and detector are typically maintained at a constant temperature, for example, 35-40 °C, to ensure viscosity stability.

-

-

Data Analysis: The elution profile of the poly(TMSOEMA) sample is compared to the calibration curve generated from the standards to calculate Mn and PDI.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Objective: To measure the glass transition temperature (Tg) of poly(TMSOEMA).

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.

-

Instrumentation: A differential scanning calorimeter calibrated for temperature and heat flow is used.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above the expected Tg (e.g., 50 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. This scan is to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again under the same conditions as the first scan.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow in the second heating scan. The Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal decomposition temperature of poly(TMSOEMA).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the polymer sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

-

Instrumentation: A thermogravimetric analyzer is used for the measurement.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA thermogram plots the percentage of weight loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).

Contact Angle Measurement for Surface Wettability

Objective: To measure the static water contact angle on a poly(TMSOEMA) film.

Methodology:

-

Sample Preparation: Prepare a thin, uniform film of poly(TMSOEMA) on a flat substrate (e.g., glass slide or silicon wafer) by methods such as spin-coating or dip-coating from a polymer solution. Ensure the film is dry and free of solvent residues.

-

Instrumentation: A goniometer equipped with a camera and software for image analysis is used.

-

Measurement Procedure:

-

Place the coated substrate on the sample stage.

-

Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the polymer film.

-

Capture an image of the droplet at the solid-liquid-vapor interface.

-

-

Data Analysis: The contact angle is measured by fitting the droplet shape to a mathematical model (e.g., Young-Laplace equation) using the instrument's software. Multiple measurements at different locations on the film should be taken to ensure statistical significance.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Relationship between synthesis and physical properties of poly(TMSOEMA).

Caption: Experimental workflow for poly(TMSOEMA) characterization.

Thermal Properties of Poly(2-(Trimethylsilyloxy)ethyl Methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(2-(trimethylsilyloxy)ethyl methacrylate), herein referred to as P(TMSOEMA). This polymer is of significant interest in various fields, particularly in biomedical applications and drug delivery, due to its unique characteristics. Understanding its thermal behavior is crucial for its processing, application, and stability assessment. This document details the key thermal properties, the experimental methodologies used to determine them, and a logical workflow for their characterization.

Core Thermal Properties

The thermal properties of a polymer dictate its behavior at different temperatures, influencing its processing conditions and end-use applications. For P(TMSOEMA), the key thermal characteristics are its glass transition temperature (T_g_) and its thermal decomposition temperature (T_d_).

Data Presentation

A precise, experimentally determined glass transition temperature (T_g_) and a detailed thermal decomposition profile for the homopolymer of this compound were not definitively available in the reviewed literature. In studies involving block copolymers containing P(TMSOEMA), the glass transition for the P(TMSOEMA) block was noted as not being distinct.

For illustrative purposes, the following table presents typical thermal property ranges for similar poly(methacrylate) derivatives. It is imperative to note that these are representative values and that the actual thermal properties of P(TMSOEMA) must be determined empirically.

| Thermal Property | Symbol | Typical Value Range for Poly(methacrylates) | Significance for P(TMSOEMA) |

| Glass Transition Temperature | T_g_ | -10°C to 120°C | Defines the transition from a rigid, glassy state to a more flexible, rubbery state. Crucial for determining the material's mechanical properties at a given temperature. |

| Onset Decomposition Temperature | T_d,onset_ | 200°C - 350°C | Indicates the temperature at which the polymer begins to chemically degrade. Sets the upper limit for processing and long-term use. |

| Temperature of Maximum Decomposition Rate | T_d,max_ | 250°C - 450°C | The temperature at which the most significant mass loss occurs, indicating the point of maximum degradation speed. |

Note: The specific thermal properties of P(TMSOEMA) are highly dependent on factors such as molecular weight, polydispersity, and the specific conditions of thermal analysis. The data in this table should be considered as a general reference for related polymers.

Experimental Protocols

The characterization of the thermal properties of P(TMSOEMA) is primarily achieved through two key analytical techniques: Differential Scanning Calorimetry (DSC) for determining the glass transition temperature, and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g_) of P(TMSOEMA).

Methodology:

-

Sample Preparation: A small sample of the P(TMSOEMA) polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: A differential scanning calorimeter is calibrated using standard materials (e.g., indium) for temperature and enthalpy.

-

Thermal Program:

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -50°C) to a temperature well above the expected T_g_ (e.g., 150°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen gas flow of 50 mL/min). This scan is performed to erase the polymer's prior thermal history.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The T_g_ is determined from the data of this second scan.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The T_g_ is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of P(TMSOEMA).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of P(TMSOEMA) (typically 10-20 mg) is placed in a ceramic or platinum TGA pan.

-

Instrument Setup: A thermogravimetric analyzer is tared and calibrated for mass and temperature.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere. This is typically an inert atmosphere (e.g., nitrogen) to study thermal degradation, or an oxidative atmosphere (e.g., air) to assess oxidative stability.

-

Data Analysis: The TGA thermogram plots the percentage of mass loss as a function of temperature. The onset of decomposition (T_d,onset_) is determined as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum rate of decomposition (T_d,max_).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the thermal characterization of P(TMSOEMA).

Caption: Experimental workflow for thermal analysis of P(TMSOEMA).

An In-depth Technical Guide to Silyl-Protected Methacrylates in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, controlled polymerization, and deprotection of silyl-protected methacrylates. It further explores their application in the development of advanced polymer-based drug delivery systems, with a focus on stimuli-responsive materials. This document is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and pharmaceutical development.

Introduction to Silyl-Protected Methacrylates

Silyl-protected methacrylates are a versatile class of monomers that serve as precursors to poly(methacrylic acid) (PMAA) and its derivatives. The silyl ether group acts as a protecting group for the carboxylic acid functionality of methacrylic acid, enabling the use of a wide range of controlled polymerization techniques that are otherwise incompatible with acidic monomers. This strategy allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. The subsequent deprotection of the silyl group under mild conditions regenerates the carboxylic acid moieties, yielding functional polymers with applications in areas such as drug delivery, hydrogels, and stimuli-responsive materials.

The general workflow for utilizing silyl-protected methacrylates is a three-step process involving monomer synthesis, controlled polymerization, and deprotection to yield the final functional polymer.

Caption: General workflow from monomer synthesis to final applications.

Synthesis of Silyl-Protected Methacrylates

The synthesis of silyl-protected methacrylates is typically achieved through the reaction of a methacrylate salt with a corresponding silyl chloride. This method is versatile and can be adapted to produce a variety of silyl methacrylates with different steric and electronic properties.

Experimental Protocol: Synthesis of Trimethylsilyl Methacrylate (TMSMA)

This protocol describes a general method for the synthesis of Trimethylsilyl Methacrylate.

Materials:

-

Methacrylic acid

-

Triethylamine

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Hydroquinone (inhibitor)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve methacrylic acid and a small amount of hydroquinone in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine dropwise to the solution with stirring.

-

After the addition of triethylamine is complete, add trimethylsilyl chloride dropwise via the dropping funnel. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Distill the crude product under reduced pressure to obtain pure trimethylsilyl methacrylate.

Controlled Polymerization of Silyl-Protected Methacrylates

The protection of the carboxylic acid group allows for the use of various controlled/living polymerization techniques, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for controlling radical polymerization and is compatible with a wide range of functional monomers, including silyl-protected methacrylates.[1]

Caption: Key steps in the RAFT polymerization process.

This protocol provides a detailed procedure for the RAFT polymerization of TBDMSMA.

Materials:

-

tert-Butyldimethylsilyl methacrylate (TBDMSMA)

-

2-Cyanoprop-2-yl dithiobenzoate (CPDB) (RAFT agent)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

-

Toluene (solvent)

Procedure:

-

In a Schlenk flask, dissolve TBDMSMA, CPDB, and AIBN in toluene. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight.[2]

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[2]

-

Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight and dispersity.

-

To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).

-

Filter and dry the polymer under vacuum to a constant weight.

The following table summarizes representative data from the RAFT polymerization of various silyl-protected methacrylates.

| Monomer | RAFT Agent | [M]₀:[CTA]₀:[I]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |

| TBDMSMA | CPDB | 100:1:0.2 | 70 | 8 | 85 | 21,500 | 1.15 | [2][3] |

| TBDMSMA | CPDB | 200:1:0.2 | 70 | 12 | 90 | 42,800 | 1.18 | [2][3] |

| TMSMA | CPDB | 150:1:0.1 | 60 | 6 | 78 | 24,700 | 1.21 | |

| TIPSMA | CPDB | 100:1:0.2 | 80 | 10 | 82 | 26,300 | 1.25 | [1] |